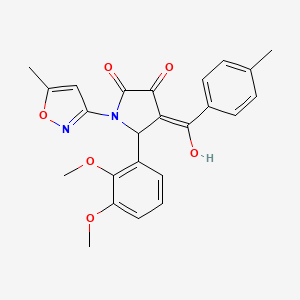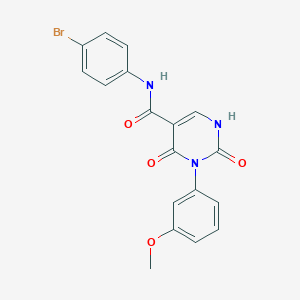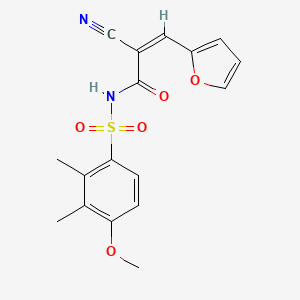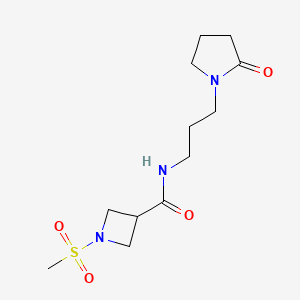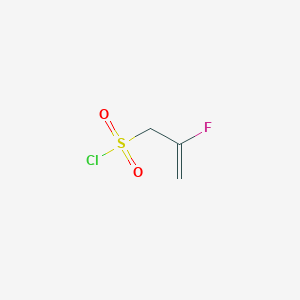
2-Fluoroprop-2-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroprop-2-ene-1-sulfonyl chloride is a chemical compound used in various scientific research applications. It is a highly reactive and versatile reagent that can be used for the synthesis of a wide range of organic compounds.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
2-Fluoroprop-2-ene-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. Its unique combination of a sulfonyl chloride group and a fluorine atom makes it valuable for constructing complex molecules. Researchers have employed it in the following ways:
- Enaminyl Sulfonyl Fluorides : A recent study demonstrated a mild and efficient reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines, leading to highly functionalized enaminyl sulfonyl fluorides. This transformation offers broad substrate scope and good to excellent yields.
Fluorescent Probes and Chemical Biology
Fluorescent probes play a crucial role in chemical biology, enabling visualization and tracking of biological processes. While not directly related to 2-fluoroprop-2-ene-1-sulfonyl chloride, understanding its properties can inform the design of novel fluorescent probes. Researchers have explored the following aspects:
- Fluorescent Probes : The specific characteristics of fluorophores, including their emission wavelengths, quantum yields, and photostability, have led to the development of powerful tools for imaging cellular processes . Although not a direct application, insights from related compounds can inspire the creation of new probes.
Lewis Acidity Studies
While not an application per se, it’s worth noting that 2-fluoroprop-2-ene-1-sulfonyl chloride is part of studies related to Lewis acidity. For instance, investigations into the gas-phase Lewis acidity of carbon dioxide and related isoelectronic species have included this compound . Such fundamental research contributes to our understanding of chemical interactions.
Safety and Hazards
Mécanisme D'action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various proteins and amino acids .
Mode of Action
2-Fluoroprop-2-ene-1-sulfonyl chloride, like other sulfonyl fluorides, is likely to interact with its targets through a nucleophilic substitution mechanism . The fluoride ion is displaced by a nucleophile, often a protein or amino acid in a biological context. This results in the formation of a covalent bond between the sulfonyl group and the nucleophile .
Biochemical Pathways
Sulfonyl fluorides are known to interact with various proteins and can potentially affect multiple biochemical pathways depending on the specific targets they interact with .
Result of Action
Given its potential to form covalent bonds with proteins, it could potentially modulate protein function and thus influence cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoroprop-2-ene-1-sulfonyl chloride. For instance, the rate of nucleophilic substitution reactions can be influenced by the pH of the environment .
Propriétés
IUPAC Name |
2-fluoroprop-2-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c1-3(5)2-8(4,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDUXASBPZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroprop-2-ene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)
![2-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2776626.png)
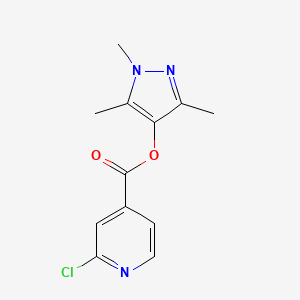

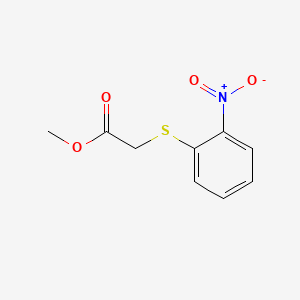
![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)

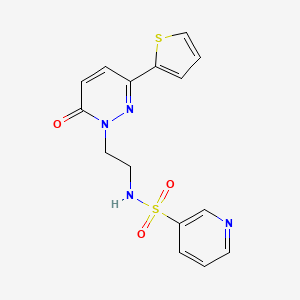
![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
